molecular formula C18H19N3O4S B2513355 N-(4-(N-(2-oxoindolin-5-yl)sulfamoyl)phenyl)butyramide CAS No. 921773-34-4

N-(4-(N-(2-oxoindolin-5-yl)sulfamoyl)phenyl)butyramide

Cat. No.: B2513355
CAS No.: 921773-34-4
M. Wt: 373.43
InChI Key: QPJOJLZIHGDFSY-UHFFFAOYSA-N
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Description

N-(4-(N-(2-oxoindolin-5-yl)sulfamoyl)phenyl)butyramide is a chemical compound used in scientific research. It possesses diverse applications due to its unique structure and properties. This compound is known for its potential therapeutic applications and is often studied for its biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(2-oxoindolin-5-yl)sulfamoyl)phenyl)butyramide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the indolinone core, sulfonamide formation, and subsequent coupling with a butyramide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various research and development purposes.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(2-oxoindolin-5-yl)sulfamoyl)phenyl)butyramide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different analogs.

    Substitution: Various substitution reactions can occur on the phenyl ring or the indolinone core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol analogs.

Scientific Research Applications

N-(4-(N-(2-oxoindolin-5-yl)sulfamoyl)phenyl)butyramide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(N-(2-oxoindolin-5-yl)sulfamoyl)phenyl)butyramide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of the research.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(N-(2-oxoindolin-5-yl)sulfamoyl)phenyl)isobutyramide
  • N-(4-(N-(2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide

Uniqueness

N-(4-(N-(2-oxoindolin-5-yl)sulfamoyl)phenyl)butyramide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, potency, and selectivity in various applications.

Properties

IUPAC Name

N-[4-[(2-oxo-1,3-dihydroindol-5-yl)sulfamoyl]phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c1-2-3-17(22)19-13-4-7-15(8-5-13)26(24,25)21-14-6-9-16-12(10-14)11-18(23)20-16/h4-10,21H,2-3,11H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPJOJLZIHGDFSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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